molecular formula C15H21ClN2O3 B3011666 (3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride CAS No. 1353986-22-7

(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride

Cat. No. B3011666
CAS RN: 1353986-22-7
M. Wt: 312.79
InChI Key: NXDRYILXRGNJPR-UHFFFAOYSA-N
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Description

“(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride” is a chemical compound with the CAS number 1353986-22-7 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds suggests starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride can be added to an excess of piperidine to achieve the desired product .


Molecular Structure Analysis

The molecular formula of this compound is C15H21ClN2O3 . It has a molecular weight of 312.79 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.79 . It should be stored in an inert atmosphere at room temperature . The boiling point is not specified .

Scientific Research Applications

  • Antimicrobial Activity : A study synthesized new pyridine derivatives, including compounds related to "(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride". These compounds showed variable and modest antimicrobial activity against different strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

  • Antiproliferative Activity : Another study focused on a similar compound's synthesis and structural exploration. It evaluated the antiproliferative activity of the compound, highlighting its potential biological effects (Prasad et al., 2018).

  • B-Raf Inhibitory and Anti-proliferation Activities : Research on 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives indicated their potential as B-Raf inhibitors. These compounds demonstrated significant biological activity, suggesting their potential for developing new therapeutic agents (Yang et al., 2012).

  • Molecular Interaction Studies : The molecular interactions of related compounds with specific receptors, such as the CB1 cannabinoid receptor, were studied to understand their binding mechanisms and potential therapeutic applications (Shim et al., 2002).

  • Synthesis and Characterization : Several studies have focused on the synthesis and characterization of related compounds, elucidating their chemical structures and potential applications in various fields such as medicinal chemistry (Rui, 2010).

  • Neuroprotective Effects : Research into JNK3 inhibitors, which are related to this compound, showed neuroprotective effects against neurotoxicity, indicating potential applications in treating neurodegenerative diseases (Jun et al., 2021).

Future Directions

The future directions for this compound are not specified in the search results. Given its research use , it may be involved in the development of new pharmaceuticals or other chemical products.

properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c16-9-11-2-1-5-17(10-11)15(18)12-3-4-13-14(8-12)20-7-6-19-13;/h3-4,8,11H,1-2,5-7,9-10,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDRYILXRGNJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Aminomethyl)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone hydrochloride

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